2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
Description
This compound features a benzimidazole core substituted at the 1-position with a 4-(trifluoromethyl)benzyl group and at the 2-position with a pyrazol-3-yl moiety.
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4/c19-18(20,21)13-7-5-12(6-8-13)11-25-16-4-2-1-3-14(16)23-17(25)15-9-10-22-24-15/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHHOUHGPGLOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under reflux conditions in methanol or ethanol.
Synthesis of the Benzimidazole Core: The benzimidazole core is often prepared by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazole and benzimidazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzimidazole scaffold facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. For example:
-
Chloride displacement : 2-Chloro-1-(4-fluorobenzyl)benzimidazole analogs undergo substitution with amines or piperidine derivatives under basic conditions (NaOH/NaOMe) at elevated temperatures (120–140°C), yielding products like ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate .
-
Reaction conditions :
Substrate Nucleophile Base/Solvent Temperature Yield 2-Chloro-benzimidazole Piperidine NaOH/H₂O 120°C 40.5% 2-Chloro-benzimidazole Ethyl piperidine NaOMe/MeOH 140°C 95%
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modifications at the pyrazole or benzyl positions:
-
Suzuki–Miyaura coupling : Trifluoromethylphenyl-substituted pyrazoles participate in Pd-mediated cross-couplings. For instance, 1,3-bis-benzoic acid-derived pyrazole aldehydes form biaryl structures using (dppf)PdCl₂ catalysts in THF under inert atmospheres .
-
Reductive amination : Pyrazole aldehydes react with amines in the presence of NaBH₄ and TMEDA, yielding secondary amines .
Condensation and Cyclization
The pyrazole and benzimidazole moieties undergo condensation to form fused heterocycles:
-
Aldol condensation : 1-(3-Fluorophenyl)-1H-triazole-4-carbaldehyde condenses with 5-methyl-2-phenylpyrazol-3-one in ethanol under reflux (100°C, 2 h) to yield Z-configuration products (96% yield) .
-
Cyclization of hydrazides : Substituted hydrazides cyclize with POCl₃ at 120°C to form oxadiazoles .
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to meta/para positions on the benzyl ring:
-
Nitration/Sulfonation : Limited by steric hindrance from the benzimidazole core, but electron-deficient aryl rings may undergo directed halogenation or nitration under acidic conditions.
Biological Activity-Driven Modifications
-
Mannich reactions : N-Benzimidazol-1-yl methyl-benzamide derivatives form via Mannich bases, enhancing anti-inflammatory activity .
-
Hantzsch reactions : Pyrazole-thiadiazole hybrids demonstrate antiproliferative effects through sphingosine kinase inhibition .
Complexation and Chelation
The benzimidazole and pyrazole nitrogen atoms act as ligands for transition metals:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole. Research indicates that compounds with similar structures exhibit inhibitory effects against viruses such as Hepatitis C virus (HCV). For instance, derivatives with benzimidazole frameworks have shown promising EC50 values in the low nanomolar range against HCV non-structural proteins .
Anti-inflammatory Properties
Benzimidazole derivatives are known for their anti-inflammatory effects. Compounds structurally related to 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. For example, certain analogues demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have shown that similar benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
Organic Electronics
The unique electronic properties of 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole make it suitable for applications in organic electronics. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating such compounds can enhance charge transport properties, leading to improved device performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and benzimidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Cores
(a) 2-(Substituted Benzylthio)-5-((2-(4-Substituted Phenyl)-1H-Benzo[d]imidazol-1-yl)methyl)-1,3,4-Oxadiazoles (Compound 22)
- Substituents : Benzylthio and oxadiazole groups.
- Activity : Exhibits superior antioxidant activity compared to standard antioxidants like ascorbic acid .
- Key Difference : The oxadiazole moiety and sulfur linkage distinguish it from the pyrazole-containing target compound. The trifluoromethyl group in the target compound may confer higher metabolic stability due to fluorine’s electron-withdrawing effects.
(b) 2-(Thiophen-2-yl)-1-((Thiophen-2-yl)methyl)-1H-1,3-Benzimidazole (Compound 23)
- Substituents : Dual thiophene rings.
- Activity : Moderate antioxidant activity and DNA-binding behavior .
- Key Difference : Thiophene substituents enhance π-π stacking but reduce polarity compared to the pyrazole and trifluoromethyl groups in the target compound.
(c) 4-(1H-Benz[d]imidazol-1-yl)-3-Phenyl-6-Substituted Quinolin-2-ols (Compound 24)
Triazole-Thiazole-Benzoimidazole Hybrids (Compounds 9a–9e)
- Substituents: Phenoxymethyl-triazole-thiazole chains (e.g., 9c: 4-bromophenyl; 9d: 4-methylphenyl) .
- Activity : Demonstrated α-glucosidase inhibitory activity, with 9c showing the strongest binding in molecular docking studies .
- Key Difference : The triazole-thiazole backbone provides rigidity and hydrogen-bonding sites, contrasting with the pyrazole’s smaller size and trifluoromethyl’s hydrophobicity in the target compound.
Chloropyridinyl-Benzimidazole Analogues (Compound: C₂₀H₁₃ClF₃N₃)
- Substituents : 2-Chloro-3-pyridinyl and 4-(trifluoromethyl)benzyl groups.
- Molecular Weight : 387.79 g/mol; purity >90% .
- Key Difference : The chloro-pyridinyl group may enhance halogen bonding compared to the pyrazole ring, but the shared trifluoromethyl benzyl group suggests similar pharmacokinetic profiles.
Critical Analysis of Structural Features
- Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to improve bioavailability .
- Pyrazole vs. Thiophene/Thiazole : Pyrazole’s smaller size and hydrogen-bonding capacity may favor target selectivity compared to bulkier thiophene or thiazole groups .
- Benzyl vs. Quinoline: The benzyl group in the target compound may limit planar stacking interactions but improve membrane permeability relative to quinoline derivatives .
Biological Activity
2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole (CAS number 477710-50-2) is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the trifluoromethylbenzyl group. The synthetic pathway often utilizes reagents such as hydrazine derivatives and various aromatic aldehydes under controlled conditions to achieve high yields and purity.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Specifically, 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole has shown promising results against protozoan pathogens. A study demonstrated that related compounds in this class displayed IC50 values below 1 µM against Giardia intestinalis and Trichomonas vaginalis, indicating strong antiprotozoal activity compared to standard treatments like metronidazole .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. In vitro studies revealed moderate activity against Plasmodium falciparum strains W2 and D6, with IC50 values reported at approximately 6 µM . This positions it as a candidate for further development in antimalarial drug discovery.
Anticancer Potential
Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. The compound demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values ranging from 3.79 µM to 42.30 µM . Notably, certain analogs exhibited selective inhibition of cancer cell proliferation while sparing normal cells, a crucial aspect for therapeutic efficacy.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has been investigated for anti-inflammatory effects. Pyrazole-based compounds have shown promise as selective COX-2 inhibitors, which are significant in treating inflammatory diseases. Compounds in this category have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole or benzimidazole rings can enhance potency and selectivity against target enzymes or receptors. For instance, the presence of trifluoromethyl groups has been linked to increased lipophilicity and improved binding affinity to biological targets .
Case Studies
Several case studies have documented the biological activities of related compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound 4 | Antiprotozoal | < 1 µM | |
| Compound A | Antimalarial | 5.98 µM | |
| Compound B | Anticancer (MCF7) | 3.79 µM | |
| Compound C | Anti-inflammatory | 54.65 μg/mL |
These findings underscore the versatility of pyrazole derivatives in medicinal applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole?
- Methodology : The compound can be synthesized via Mannich reactions (introducing substituents via amine intermediates) or click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to assemble the pyrazole and benzimidazole moieties. For example, copper sulfate and sodium ascorbate in THF/water at 50°C facilitate triazole formation . Key steps include:
- Coupling 1-(4-bromobenzyl)pyrazole with alkynes under click conditions (63–76% yields) .
- Optimizing solvent systems (e.g., CH₂Cl₂/MeOH gradients) and catalysts for regioselectivity .
Q. How is structural integrity and purity validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR chemical shifts (e.g., pyrazole protons at δ 6.5–7.5 ppm, trifluoromethyl signals at δ -62 ppm) .
- HPLC and HRMS : Purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) are verified using reverse-phase HPLC and high-resolution mass spectrometry .
- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and partially in THF/EtOAc. The trifluoromethyl group enhances lipophilicity, requiring optimization for aqueous assays .
- Stability : Stable at RT under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Long-term storage at -20°C in desiccated environments is recommended .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., unit cell parameters, space groups) be resolved for structural validation?
- Refinement Strategies :
- Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (e.g., R-factor < 0.05) .
- Validate with PLATON or OLEX2 to check for missed symmetry or twinning .
Q. What computational approaches are effective for analyzing ligand-receptor interactions involving this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with benzimidazole-binding pockets). Pyrazole and trifluoromethyl groups often engage in π-π stacking and hydrophobic interactions .
- DFT Studies : Calculate electrostatic potential maps to predict reactive sites (e.g., pyrazole N-atoms as H-bond acceptors) .
Q. How to address discrepancies in biological activity data across structural analogs?
- SAR Analysis : Compare substituent effects (e.g., replacing 4-(trifluoromethyl)benzyl with 4-fluorophenyl) on IC₅₀ values.
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
